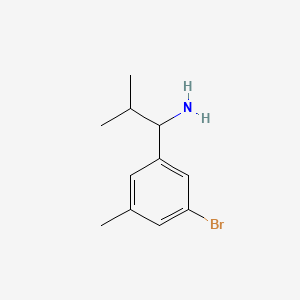
1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine
Vue d'ensemble
Description
1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine, also known as 1-bromo-2-methyl-3-methylphenylpropan-1-amine, is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 239.05 g/mol and a melting point of 90-92°C. This compound is used in a variety of experiments, including the synthesis of other compounds, the study of its mechanisms of action, and its biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine serves as an intermediate in the synthesis of various chemical compounds. The compound's bromo and amino functional groups allow it to undergo reactions such as nucleophilic substitution and coupling reactions, making it valuable in the development of pharmaceuticals and organic molecules. For instance, its bromo group can participate in cross-coupling reactions catalyzed by palladium or copper, leading to a diverse range of products. Such synthetic routes are essential in medicinal chemistry for creating new drug molecules with potential therapeutic applications.
Biological Activity Exploration
Compounds structurally related to this compound have been explored for their biological activities, including their psychotomimetic properties and interaction with biological receptors. These studies help in understanding the pharmacological profile of such compounds and their potential as lead compounds in drug discovery. The structural analogs of this compound, particularly those with methoxy and methyl substitutions, have been investigated for their effects on the central nervous system and their metabolism by liver enzymes, providing insights into their pharmacokinetics and dynamics.
Materials Science and Catalysis
In materials science and catalysis, derivatives of this compound could be utilized in the synthesis of polymers, coatings, and functional materials. The presence of functional groups allows for further modifications and the introduction of cross-linking sites, which can be advantageous in designing materials with specific properties such as conductivity, biocompatibility, or thermal stability.
Analytical and Environmental Chemistry
In analytical and environmental chemistry, derivatives of this compound might be used as standards or reagents in chromatographic analyses and environmental monitoring. Understanding the chemical behavior and transformation products of such compounds is crucial for assessing their environmental impact, degradation pathways, and potential accumulation in biological systems.
Propriétés
IUPAC Name |
1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7,11H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGACYBJTZMIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




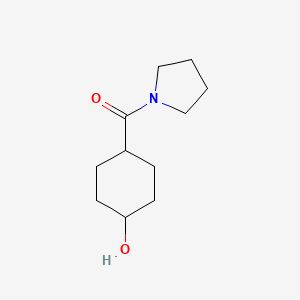
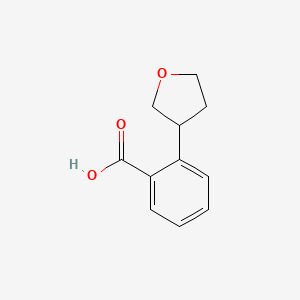
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
![[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1407338.png)
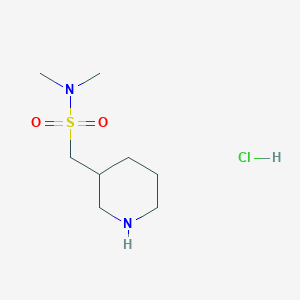
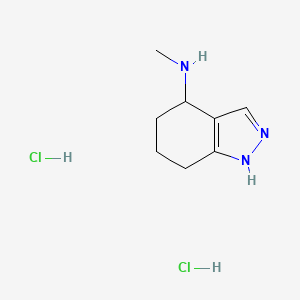

![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)
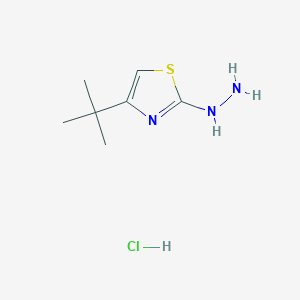
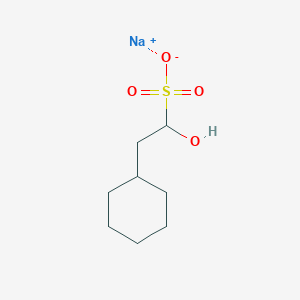
![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)